molecular formula C18H21N7O B12240718 4-Methoxy-2-(5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine

4-Methoxy-2-(5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine

Cat. No.: B12240718
M. Wt: 351.4 g/mol
InChI Key: KQUOMURLFICCRI-UHFFFAOYSA-N
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Description

4-Methoxy-2-(5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is a complex heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: These methods would need to ensure high yield and purity, possibly through the use of advanced catalytic processes and optimized reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-(5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-Methoxy-2-(5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-2-(5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine stands out due to its unique structural features, which contribute to its potent biological activities. Its methoxy group and specific ring structure enhance its binding affinity and selectivity towards molecular targets, making it a promising candidate for further development .

Properties

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

IUPAC Name

7-[5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-5-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H21N7O/c1-12-7-17(25-15(21-12)3-6-20-25)23-8-13-10-24(11-14(13)9-23)18-19-5-4-16(22-18)26-2/h3-7,13-14H,8-11H2,1-2H3

InChI Key

KQUOMURLFICCRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CC4CN(CC4C3)C5=NC=CC(=N5)OC

Origin of Product

United States

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